
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as P2PBP, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been suggested that 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in the inhibitory neurotransmission in the brain. This, in turn, results in the anxiolytic, anticonvulsant, and antidepressant effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. This could explain the anti-inflammatory effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine.
Biochemical and Physiological Effects:
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to the anxiolytic and anticonvulsant effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to inhibit the activity of COX-2, which results in the anti-inflammatory and analgesic effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Furthermore, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess antioxidant properties, which could be useful in the treatment of various oxidative stress-related disorders.
実験室実験の利点と制限
One of the major advantages of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is its potent anticonvulsant, anxiolytic, and antidepressant properties. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine exhibits significant analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and various inflammatory disorders. However, one of the limitations of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is its poor solubility in water, which could make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One of the potential future directions is the investigation of the pharmacokinetics and pharmacodynamics of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in vivo. Moreover, the development of novel formulations of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine with improved solubility and bioavailability could be a promising direction for further research. Furthermore, the investigation of the potential neuroprotective effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine could be a promising avenue for future research. Finally, the investigation of the potential synergistic effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine with other drugs could be a promising direction for further research.
Conclusion:
In conclusion, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a novel chemical compound that possesses a wide range of biochemical and physiological effects. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties, as well as significant analgesic and anti-inflammatory effects. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess antioxidant properties, which could be useful in the treatment of various oxidative stress-related disorders. However, further research is needed to fully understand the mechanism of action and the potential clinical applications of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine.
合成法
The synthesis of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction between pyrimidine-2-carbaldehyde and 1,4'-bipiperidine in the presence of pyrrolidine-1-carbonyl chloride. The reaction proceeds through a series of steps, including condensation, cyclization, and acylation. The final product is obtained as a white solid, which can be purified through recrystallization.
科学的研究の応用
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has shown promising results in various scientific research applications. It has been found to possess potent anticonvulsant, anxiolytic, and antidepressant properties. It also exhibits significant analgesic effects, making it a potential candidate for the treatment of chronic pain. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related disorders.
特性
IUPAC Name |
[1-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c26-20(24-10-1-2-11-24)17-5-3-12-25(15-17)18-6-13-23(14-7-18)16-19-21-8-4-9-22-19/h4,8-9,17-18H,1-3,5-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONNRAWACDJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5312790.png)
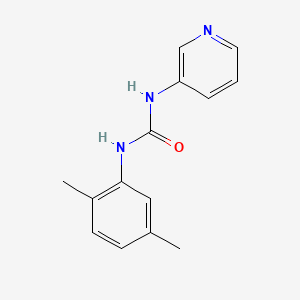
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)
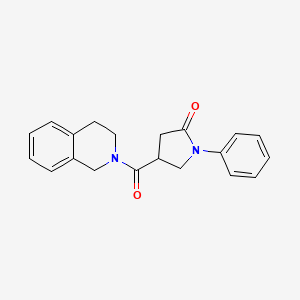
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)
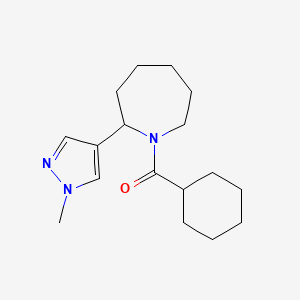
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
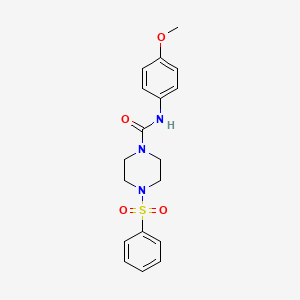
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)


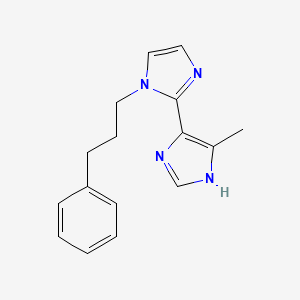
![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)